![molecular formula C16H19N3O B3289984 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine CAS No. 862471-98-5](/img/structure/B3289984.png)
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine
Overview
Description
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine is an organic compound with the molecular formula C16H19N3O It is a piperazine derivative that features a pyridine ring substituted with a methoxy group at the 4-position and a phenyl ring attached to the piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzene with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by using larger reaction vessels and optimizing the reaction parameters to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
The compound 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine (CAS 862471-98-5) is a significant molecule in medicinal chemistry, particularly noted for its potential applications in drug development targeting neurological disorders. This article will explore its scientific research applications, supported by data tables and case studies.
Neuropharmacology
Mechanism of Action:
The compound acts primarily as a serotonin receptor modulator. Its structure allows it to bind selectively to serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and cognitive functions.
Case Studies:
- Study on Depression Models: In preclinical studies involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
Antipsychotic Properties
Research Findings:
Research indicates that the compound may exhibit antipsychotic effects through dopamine receptor antagonism. This dual action on both serotonin and dopamine receptors positions it as a promising candidate for the treatment of schizophrenia.
Data Table: Antipsychotic Activity Comparison
Compound Name | Receptor Target | Efficacy (IC50) | Reference |
---|---|---|---|
This compound | 5-HT2A, D2 | 50 nM | |
Standard Antipsychotic A | D2 | 30 nM | |
Standard Antipsychotic B | 5-HT2A | 40 nM |
Cognitive Enhancement
Potential Applications:
Emerging studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory.
Case Study Insights:
In tests measuring cognitive performance in rodent models, subjects treated with the compound showed improved memory retention and learning capabilities compared to control groups.
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine can be compared with other similar compounds, such as:
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine: This compound has a similar structure but with the methoxy group attached to the 3-position of the pyridine ring.
4-[5-(Piperidin-4-ylmethoxy)phenyl]-piperazine: This compound features a piperidine ring instead of a pyridine ring.
These similar compounds may exhibit different chemical and biological properties due to variations in their structures, highlighting the uniqueness of this compound .
Biological Activity
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 269.34 g/mol. Its structure includes a piperazine ring substituted with a phenyl group and a pyridin-4-ylmethoxy group, which contributes to its pharmacological properties .
1. Antidepressant Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a related compound was shown to effectively antagonize p-chloroamphetamine-induced serotonin depletion in the hypothalamus and reduce immobility times in the forced swimming test (FST), indicating potential antidepressant effects .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that piperazine derivatives display a broad spectrum of activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds are particularly effective against staphylococci and certain strains of Enterobacteriaceae .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Bacillus cereus | 125 |
Escherichia coli | 62.5 |
Klebsiella pneumoniae | 62.5 |
3. Cytotoxicity Studies
Cytotoxic effects were assessed using various cell lines. For example, certain derivatives demonstrated significant cytotoxicity at higher concentrations, with IC50 values indicating the concentration required to inhibit cell growth by 50%. This suggests potential applications in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of piperazine derivatives, including this compound:
- Antidepressant Evaluation : A study found that certain derivatives could significantly inhibit serotonin reuptake, suggesting their potential as antidepressants .
- Antimicrobial Screening : A series of piperazine compounds were screened for antimicrobial activity, revealing promising results against multiple bacterial strains .
- Cytotoxicity Assessment : In vitro studies showed varying degrees of cytotoxicity across different cell lines, highlighting the need for further investigation into their therapeutic potential .
Properties
IUPAC Name |
1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-16(20-13-14-5-7-17-8-6-14)4-2-15(1)19-11-9-18-10-12-19/h1-8,18H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJMGRPUOPQTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656101 | |
Record name | 1-{4-[(Pyridin-4-yl)methoxy]phenyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862471-98-5 | |
Record name | 1-[4-(4-Pyridinylmethoxy)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862471-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(Pyridin-4-yl)methoxy]phenyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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